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This guide provides an objective comparison of the preclinical findings for CUATSM
(diacetylbis(N(4)-methylthiosemicarbazonato) copper Il), a promising therapeutic candidate for
Amyotrophic Lateral Sclerosis (ALS). A pivotal aspect of preclinical research is the independent
replication of findings, a challenge that has historically plagued the ALS field. Notably, the ALS
Therapy Development Institute (ALS TDI), after over 15 years of failing to reproduce promising
results for other compounds, successfully replicated the efficacy of CUATSM in a rigorous,
standardized study.[1][2][3][4] This guide summarizes the quantitative data from this
independent replication and other key preclinical studies, details the experimental
methodologies, and visualizes the proposed mechanisms and workflows.

Quantitative Data Summary

The therapeutic potential of CUATSM has been primarily evaluated in transgenic mouse
models expressing mutant human superoxide dismutase 1 (SOD1), a common model for
familial ALS.[5] The following tables summarize the key findings from the independent
replication study conducted by the ALS TDI and compare them with other significant preclinical
investigations.

Table 1: Effect of CUATSM on Disease Onset and Progression in SOD1 G93A Mice
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Table 2: Effect of CUATSM on Survival and Body Weight in SOD1 G93A Mice
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Experimental Protocols

The following are detailed methodologies for the key experiments cited in the independent

replication study by the ALS Therapy Development Institute (Vieira et al., 2017).[6]

Animal Model and Study Design

e Animal Model: B6SJL-Tg(SOD1*G93A)1Gur/J transgenic mice, a widely used and

aggressive model of ALS.

o Study Design: A standardized, litter-matched, and gender-balanced efficacy study. At 50
days of age, mice were assigned to either the CUATSM treatment group or a vehicle control
group. The groups were balanced for gender (16 males and 16 females per group) and body
weight. Observers were blinded to the treatment allocation.
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Drug Administration

o Formulation: CUATSM was suspended in a vehicle of 0.5% methylcellulose and 0.4% Tween
80 in phosphate-buffered saline (PBS). The unmetallated ATSM was suspended in the same
vehicle.

e Dosing: Mice in the treatment group received a daily oral gavage of 30 mg/kg CUATSM. The
control group received the vehicle solution.

Neurological Scoring

e Method: A five-point observational scoring system, termed "NeuroScore," was used to
assess hindlimb function, as hindlimb deficits are the earliest neurological signs in this
mouse model.[9]

e Scoring:

o

0: Normal, asymptomatic.

[¢]

1: Onset of paresis (slight paralysis) in one hindlimb.

2: Paresis in both hindlimbs.

[¢]

o

3: Inability to right itself within 10 seconds when placed on its side.

o

4: Moribund state due to paralysis.

e Frequency: Neurological scoring was performed daily.

Survival Analysis

o Endpoint: The primary survival endpoint was defined as the inability of the mouse to right
itself within 10 seconds of being placed on its side (NeuroScore of 3).

o Euthanasia: Mice reaching the end-stage of the disease were euthanized via CO2 inhalation.

Body Weight Measurement

e Frequency: Body weight was measured and recorded daily.
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e Analysis: Longitudinal analysis of body weight over time was performed to assess the impact
of the treatment on weight maintenance, a key indicator of overall health in this disease
model.
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Caption: Experimental workflow of the ALS TDI independent replication study.
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Caption: Proposed signaling pathway for the therapeutic effects of CUATSM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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